3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Description
Properties
CAS No. |
637751-39-4 |
|---|---|
Molecular Formula |
C22H16O6S |
Molecular Weight |
408.42 |
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3 |
InChI Key |
QZTZWMFWLLPUMG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: This step often involves nucleophilic substitution reactions where an ethoxyphenol derivative reacts with a suitable leaving group on the chromenone core.
Attachment of the Thiophene Carboxylate Moiety: This can be done using coupling reactions such as Suzuki-Miyaura coupling, where a thiophene boronic acid or ester reacts with a halogenated chromenone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the chromenone can be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The chromenone core can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the chromen-4-one core and thiophene moiety. A comparative analysis is summarized below:
Key Observations :
- Lipophilicity : The target compound’s XLogP3 (5.4 ) reflects moderate lipophilicity, balancing the ethoxy group’s hydrophobicity with the polar ester moiety. In contrast, the heptyloxy-containing analog likely has higher lipophilicity due to its long alkyl chain, though exact XLogP3 data are unavailable.
- The 4-methoxyphenyl group (electron-donating) may alter electronic distribution compared to the target’s 2-ethoxyphenoxy group.
- Molecular Weight : The heptyloxy analog has a significantly higher molecular weight (628.66 g/mol ), which could impact solubility and diffusion kinetics in biological systems.
Biological Activity
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and potential applications in medicinal chemistry.
Structural Overview
The compound features a unique combination of functional groups:
- Chromenone Core : A derivative of coumarin, known for its diverse biological activities.
- Ethoxyphenoxy Group : Enhances solubility and bioavailability.
- Thiophene-2-Carboxylate Moiety : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 408.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various metabolic pathways. The chromenone core can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of chromenone have shown IC50 values below 10 µM, indicating significant potency against tumor cells .
- The mechanism involves the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis, leading to cell death.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its potential to inhibit inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, although specific data on this activity is limited.
Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound using the MTT assay across different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with an observed selectivity index favoring cancer cells over normal cells .
Study 2: Mechanistic Insights
Research utilizing molecular docking techniques revealed that the compound binds effectively to key amino acids within target enzymes involved in antioxidant defense mechanisms. This binding was associated with increased ROS levels and subsequent apoptosis in treated cells .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | IC50 (µM) | Activity Type |
|---|---|---|---|---|
| This compound | C22H16O6S | 408.42 g/mol | <10 | Anticancer |
| Similar Chromenone Derivative | C21H14O5S | 378.40 g/mol | <5 | Antimicrobial |
| Coumarin Derivative | C9H6O3 | 162.14 g/mol | <15 | Anti-inflammatory |
Future Directions
The unique structural features of this compound suggest several promising avenues for future research:
- Further Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects could enhance its therapeutic profile.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing efficacy and safety.
- Formulation Development : Investigating different delivery methods may improve bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
